molecular formula C11H3BrF5NO2 B4657652 5-bromo-N-(pentafluorophenyl)-2-furamide

5-bromo-N-(pentafluorophenyl)-2-furamide

Cat. No.: B4657652
M. Wt: 356.04 g/mol
InChI Key: HCSIHBCKUQUASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(pentafluorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of a bromine atom, a pentafluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium to achieve bromination . The reaction conditions often require heating the mixture to around 90°C for a specified duration to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more cost-effective and scalable reagents. For example, dimethyl terephthalate can be used as a starting material, undergoing a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method allows for the preparation of the compound in large quantities with a high yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pentafluorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce furan derivatives with reduced bromine content.

Scientific Research Applications

5-bromo-N-(pentafluorophenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(pentafluorophenyl)-2-furamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(pentafluorophenyl)-2-furamide is unique due to the presence of both a bromine atom and a pentafluorophenyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

5-bromo-N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3BrF5NO2/c12-4-2-1-3(20-4)11(19)18-10-8(16)6(14)5(13)7(15)9(10)17/h1-2H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSIHBCKUQUASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3BrF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(pentafluorophenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(pentafluorophenyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(pentafluorophenyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(pentafluorophenyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(pentafluorophenyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(pentafluorophenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.